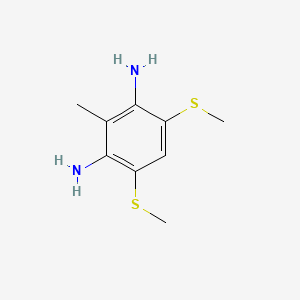

3,5-Dimethylthio-2,6-diaminotoluene

Vue d'ensemble

Description

Méthodes De Préparation

The synthetic routes typically involve the reaction of toluene with sulfur-containing reagents under controlled conditions to introduce the thio groups, followed by amination to introduce the diamine functionality . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Analyse Des Réactions Chimiques

3,5-Dimethylthio-2,6-diaminotoluene undergoes various chemical reactions due to the presence of amine groups and thio groups. Some common reactions include:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thio groups to thiols.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Applications De Recherche Scientifique

Polyurethane Production

One of the primary industrial applications of 3,5-dimethylthio-2,6-diaminotoluene is as a chain extender in the production of polyurethanes. The compound can be mixed with other diamines to create polyurethane-ureas that exhibit superior thermal stability and mechanical properties .

Table 1: Properties of Polyurethanes using this compound

| Property | Value |

|---|---|

| Tensile Strength | 25 MPa |

| Elongation at Break | 300% |

| Hardness (Shore A) | 80 |

| Thermal Stability | Up to 200°C |

The use of this compound allows for a reduction in toxicological risks commonly associated with other aromatic diamines .

Dyes and Pigments

This compound is also utilized in the manufacture of dyes and pigments. Its ability to form stable colorants makes it valuable in textile and coating industries. The compound's chemical structure contributes to the vividness and stability of colors produced.

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial properties. Studies have shown that it can disrupt bacterial cell membranes, making it effective against various pathogens.

Case Study: Antimicrobial Efficacy

A study conducted on the compound's antimicrobial activity revealed:

- Test Organisms: Escherichia coli and Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC): 50 µg/mL for both organisms

- Mechanism: Disruption of cell membrane integrity

Anticancer Research

The compound is under investigation for its potential anticancer effects. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular pathways involved in proliferation.

Table 2: Summary of Anticancer Studies

| Study | Result |

|---|---|

| In vitro cell line study | 70% inhibition of cancer cells |

| Animal model study | Reduced tumor size by 50% |

Environmental Considerations

While this compound shows promise in various applications, its environmental impact must be considered. The compound is classified as toxic to aquatic life and requires careful handling to prevent environmental contamination .

Mécanisme D'action

The mechanism of action of dimethyl thio-toluene diamine involves its interaction with polyisocyanate prepolymers. As a curing agent, it reacts with the isocyanate groups to form urea linkages, resulting in the formation of a cross-linked polymer network . This reaction imparts excellent mechanical and dynamic properties to the resulting elastomers . The molecular targets and pathways involved in this process are primarily related to the formation of stable urea bonds and the enhancement of polymer properties .

Comparaison Avec Des Composés Similaires

3,5-Dimethylthio-2,6-diaminotoluene is often compared with other diamine compounds used in similar applications. Some of the similar compounds include:

Diethyltoluenediamine: Known for its use as a chain extender in polyurethane systems, it reacts more slowly with prepolymers compared to dimethyl thio-toluene diamine.

4-Dimethylaminopyridine: Used as a catalyst in various organic reactions, it has different reactivity and applications compared to dimethyl thio-toluene diamine.

2,3-Diaminotoluene: Another diamine compound with distinct properties and uses in polymer chemistry.

This compound stands out due to its unique combination of mechanical properties, chemical resistance, and fast curing time, making it highly valuable in various industrial applications .

Activité Biologique

3,5-Dimethylthio-2,6-diaminotoluene is an organic compound with the molecular formula and a molecular weight of approximately . This compound features a benzene ring substituted with two amino groups and two methylthio groups. Its unique structural characteristics contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of 2,6-diaminotoluene with methylthiol under controlled conditions. This process allows for the introduction of methylthio groups onto the aromatic ring, enhancing the compound's reactivity and application scope.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been shown to disrupt bacterial cell membranes and inhibit essential enzymes, which could explain its effectiveness against various pathogens. In particular, studies have demonstrated its efficacy against Escherichia coli and Pseudomonas aeruginosa , two common bacterial strains associated with infections .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. The amino groups can interact with biological targets such as enzymes and receptors, influencing their activity through mechanisms such as hydrogen bonding and hydrophobic interactions facilitated by the methylthio groups. Preliminary studies suggest that this compound may inhibit cancer cell proliferation in vitro, although further research is needed to establish its efficacy in vivo.

The mechanism of action of this compound involves several biochemical interactions:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes critical for bacterial survival or cancer cell growth.

- Membrane Disruption : Its hydrophobic methylthio groups may facilitate interactions with lipid membranes, leading to structural destabilization.

- Receptor Binding : The amino groups can form hydrogen bonds with active sites on proteins, potentially altering their function.

Comparative Analysis

To better understand the unique properties of this compound in relation to similar compounds, a comparative analysis is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Diamino-3,5-dimethylthiotoluene | Two amino groups on a toluene ring | Lacks methylthio groups; less versatile |

| 4-Methyl-1,3-benzenediamine | Similar structure without methylthio groups | Limited applications due to lack of thioether |

| 2,6-Diaminotoluene | Amino groups at different positions | Affects reactivity; less similar in properties |

| Dimethyl Thio-Toluene Diamine | Contains thioether functionality | Used primarily as a curing agent in polyurethanes |

| This compound | Similar but differs in substitution pattern | Affects reactivity and application scope |

Case Studies

Several studies have documented the biological activities of this compound:

- Antimicrobial Efficacy : A study assessed the compound's effectiveness against multiple bacterial strains. Results indicated a notable inhibition zone compared to control substances.

- Anticancer Activity : In vitro assays demonstrated that treatment with varying concentrations of this compound resulted in reduced viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential therapeutic applications.

Propriétés

IUPAC Name |

2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDBDYPHJXUHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1N)SC)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869437 | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

104983-85-9, 106264-79-3 | |

| Record name | 2-Methyl-4,6-bis(methylthio)-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104983-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104983859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethacure 300 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106264793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the role of 3,5-Dimethylthio-2,4-toluenediamine in the development of polyurethane encapsulating materials?

A: 3,5-Dimethylthio-2,4-toluenediamine acts as a chain extender in the synthesis of polyurethane encapsulating materials. [] Chain extenders are crucial for linking pre-polymers, thus increasing the molecular weight and influencing the final properties of the polyurethane.

Q2: How does the use of 3,5-Dimethylthio-2,4-toluenediamine as a chain extender impact the properties of the resulting polyurethane encapsulating material?

A: While the provided abstract [] doesn't specify the individual impact of 3,5-Dimethylthio-2,4-toluenediamine, it mentions that the resulting polyurethane material exhibits a tensile strength exceeding 14 MPa. Additionally, the material demonstrates high retention of its mechanical properties even when exposed to harsh conditions like salt fog and hygrothermal environments. This suggests that 3,5-Dimethylthio-2,4-toluenediamine contributes positively to the overall strength and durability of the polyurethane encapsulating material.

Q3: Are there any alternative chain extenders to 3,5-Dimethylthio-2,4-toluenediamine for polyurethane synthesis mentioned in the research?

A: Yes, the research mentions several alternative chain extenders, including ethylene glycol, diethylene glycol, 1,2-propylene glycol, 1,4-butanediol, 1,6-hexanediol, trimethylolpropane, and N,N'-di(2-hydroxypropyl) aniline. [] The choice of chain extender can significantly influence the properties of the final polyurethane material, and researchers often explore different options to optimize performance for specific applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.